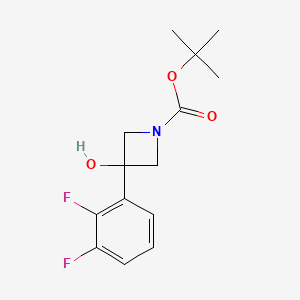

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Overview

Description

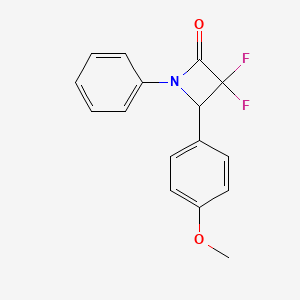

“Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate” is likely an organic compound containing a tert-butyl group, a difluorophenyl group, a hydroxyazetidine group, and a carboxylate group . The exact properties of this compound would depend on the specific arrangement of these groups.

Molecular Structure Analysis

The molecular structure of this compound would include a tert-butyl group (a carbon atom bonded to three methyl groups and one other atom), a 2,3-difluorophenyl group (a phenyl ring with fluorine atoms at the 2 and 3 positions), a 3-hydroxyazetidine group (a four-membered nitrogen-containing ring with a hydroxyl group at the 3 position), and a carboxylate group (a carbon double-bonded to an oxygen and single-bonded to an oxygen in an OH group) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the difluorophenyl group, and the carboxylate group. The azetidine ring could potentially undergo ring-opening reactions, while the difluorophenyl group could participate in aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and hydroxyl groups could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Characterization

Synthesis of Azetidine Medicinal Intermediate : The study explored two methods for synthesizing 1-(tert-butyl)-3-amioazetidine, using 1-(tert-butyl)-3-hydroxyazetidine as the raw material. The first method involved sodium azide and yielded a 70% success rate. The second, safer method used potassium phthalimide and achieved a 63% yield, highlighting the importance of safe and operational synthesis processes in pharmaceutical research (Yang, 2010).

Synthesis and Characterization of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate : This study focused on the synthesis and characterization of a specific compound, detailing its crystal structure and molecular interactions. While the compound showed moderate biological activity, the research provides a foundational understanding of its structural and chemical properties (Sanjeevarayappa et al., 2015).

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid : The study introduced a new cyclic fluorinated beta-amino acid, presenting a successful pathway for its synthesis. This highlights the continuous innovation in creating new molecular structures for potential medicinal use (Van Hende et al., 2009).

Molecular and Structural Analysis

Synthesis of glutamic acid and glutamine peptides : The research involved synthesizing trifluoromethyl-β-amino alcohol and converting it into peptides with inhibitory activity against SARS-CoV 3CL protease. This demonstrates the application of molecular synthesis in addressing global health challenges like infectious diseases (Sydnes et al., 2006).

Improved Synthesis of Protected 3-haloazetidines : The study presented a gram-scale synthesis of protected 3-haloazetidines, crucial building blocks in medicinal chemistry. The synthesis pathway emphasized efficiency and versatility, showing the importance of optimizing chemical processes for pharmaceutical development (Ji et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-5-4-6-10(15)11(9)16/h4-6,19H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWAZOPJXJOAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)

![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)

![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2537295.png)

![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)